1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester
Overview
Description
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a versatile intermediate in the synthesis of various biologically active compounds, including antipsychotic agents, analgesics, and anti-inflammatory agents.
Mechanism of Action
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone exerts its pharmacological effects by acting as a precursor for the synthesis of various biologically active compounds. The mechanism of action of these compounds varies depending on their specific targets. For example, lurasidone exerts its antipsychotic effects by acting as a serotonin 5-HT2A receptor antagonist and a dopamine D2 receptor antagonist. Tapentadol exerts its analgesic effects by acting as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. Rofecoxib exerts its anti-inflammatory effects by inhibiting the cyclooxygenase-2 enzyme.
Biochemical and Physiological Effects:
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone itself does not exhibit any significant biochemical or physiological effects. However, the biologically active compounds synthesized from 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone can exhibit a wide range of effects on various physiological systems, including the central nervous system, the immune system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone in laboratory experiments is its versatility as an intermediate for the synthesis of various biologically active compounds. This allows researchers to explore a wide range of potential pharmacological targets. However, one limitation of using 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone is its relatively high cost compared to other chemical intermediates.
Future Directions
There are several potential future directions for research involving 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone. One area of interest is the synthesis of novel antipsychotic agents with improved efficacy and fewer side effects than currently available drugs. Another area of interest is the development of novel analgesics with improved safety profiles and reduced potential for abuse. Additionally, there is potential for the synthesis of new anti-inflammatory agents with improved selectivity and reduced risk of adverse effects.
Scientific Research Applications
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone has been extensively used in scientific research for the synthesis of various biologically active compounds. For example, it has been used as a key intermediate in the synthesis of the antipsychotic drug, lurasidone, which is used for the treatment of schizophrenia and bipolar disorder. 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl esterdone has also been used in the synthesis of the analgesic drug, tapentadol, and the anti-inflammatory drug, rofecoxib.
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-11-9-18(10-12-20,15(21)23-4)13-5-7-14(19)8-6-13/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEARXQYZYGUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678144 | |
Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849106-01-0 | |
Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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